molecular formula C13H12O2 B1455893 5-(Prop-2-yn-1-yloxy)-1,2,3,4-tetrahydronaphthalen-1-one CAS No. 1498577-78-8

5-(Prop-2-yn-1-yloxy)-1,2,3,4-tetrahydronaphthalen-1-one

Cat. No.: B1455893
CAS No.: 1498577-78-8
M. Wt: 200.23 g/mol
InChI Key: NALDFTOAMMJJSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of tetrahydronaphthalen-1-one with a prop-2-yn-1-yloxy group attached to the 5-position . Tetrahydronaphthalen-1-one, also known as 1-tetralone, is a type of ketone that is derived from tetralin, a hydrogenated form of naphthalene .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR, HPLC, LC-MS, UPLC & more . These techniques can provide detailed information about the atomic and molecular structure of a compound .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which it is used. For example, as an epoxide, it can undergo ring-opening reactions with various nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined by techniques such as molecular mechanics . These techniques can provide detailed information about properties such as elastic constant tensors, shear modulus, bulk modulus, Young’s modulus and Poisson’s ratio .

Scientific Research Applications

Analogues with Potential for Positron Emission Tomography Radiotracers

Analogs of σ receptor ligand "1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28)" have been designed to reduce lipophilicity for potential use as positron emission tomography (PET) radiotracers. Chiral analogs showed substantial affinities for receptor subtypes, with the most σ(2)-selective agent being (-)-(S)-9, demonstrating moderate activity at the P-gp efflux pump, indicating a balance between lipophilicity and receptor affinity for potential diagnostic applications in oncology (Abate et al., 2011).

Anticancer Activities

Novel indole retinoid derivatives, structurally related to "5-(Prop-2-yn-1-yloxy)-1,2,3,4-tetrahydronaphthalen-1-one," have been synthesized and shown to have anti-proliferative effects in liver, breast, and colon cancer cell lines. Particularly, compound 5a exhibited potent anticancer activity across a panel of breast cancer cell lines, indicating the potential therapeutic utility of these derivatives in cancer treatment (Gurkan-Alp et al., 2012).

Receptor Binding Affinity and Activity

A series of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides were prepared to study their affinity and activity at serotonin (5-HT) receptors. These compounds, by adjusting the alkyl chain length and aryl substitution pattern, demonstrated high affinity for 5-HT7 receptors, identifying several as potential therapeutic agents for central nervous system disorders (Leopoldo et al., 2004).

Development of Dopaminergic Agents

An alternative synthesis of "5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine," a derivative, highlights its potential as a dopaminergic agent. This synthesis approach underscores the relevance of such compounds in developing treatments for neurological conditions (Öztaşkın et al., 2011).

Sigma Receptor Ligands with Agonist Activity

1-Cyclohexylpiperazine derivatives of "5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl" have been studied for their binding affinity to sigma receptors, revealing high affinities and agonist activities at sigma(2) receptors. These findings suggest their potential utility in antineoplastic therapies and as diagnostic agents in PET imaging (Berardi et al., 2004).

Mechanism of Action

The mechanism of action of this compound in biological or chemical systems would depend on its exact structure and the system in which it is used. For example, some compounds with a similar structure have been shown to inhibit monoamine oxidase (MAO) enzymes .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and how it is used. For similar compounds, safety data sheets (SDS) are often available that provide information on hazards, safe handling procedures, and emergency measures .

Properties

IUPAC Name

5-prop-2-ynoxy-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c1-2-9-15-13-8-4-5-10-11(13)6-3-7-12(10)14/h1,4-5,8H,3,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NALDFTOAMMJJSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=CC2=C1CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Prop-2-yn-1-yloxy)-1,2,3,4-tetrahydronaphthalen-1-one
Reactant of Route 2
Reactant of Route 2
5-(Prop-2-yn-1-yloxy)-1,2,3,4-tetrahydronaphthalen-1-one
Reactant of Route 3
Reactant of Route 3
5-(Prop-2-yn-1-yloxy)-1,2,3,4-tetrahydronaphthalen-1-one
Reactant of Route 4
Reactant of Route 4
5-(Prop-2-yn-1-yloxy)-1,2,3,4-tetrahydronaphthalen-1-one
Reactant of Route 5
Reactant of Route 5
5-(Prop-2-yn-1-yloxy)-1,2,3,4-tetrahydronaphthalen-1-one
Reactant of Route 6
Reactant of Route 6
5-(Prop-2-yn-1-yloxy)-1,2,3,4-tetrahydronaphthalen-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.